5-chloro-2,4-difluoropyridine
Description
Properties
CAS No. |
1807257-52-8 |
|---|---|
Molecular Formula |
C5H2ClF2N |
Molecular Weight |
149.5 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 5-Chloro-2,4-difluoropyridine in Medicinal Chemistry
The following technical guide details the applications, reactivity, and synthetic utility of 5-chloro-2,4-difluoropyridine in medicinal chemistry.
Executive Summary
5-Chloro-2,4-difluoropyridine (CAS: 89402-43-7) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space. Its utility stems from its unique trifunctional nature: two electrophilic fluorinated sites (C2, C4) with distinct reactivity profiles, and a modifiable chlorine handle (C5) suitable for cross-coupling.
This guide analyzes the molecule’s role as a bioisostere for 2,4-dichloropyrimidine, its application in Fragment-Based Drug Design (FBDD), and the precise protocols required to control its regioselective functionalization.
Chemical Profile & Electronic Structure
The strategic value of 5-chloro-2,4-difluoropyridine lies in the electronic interplay between the pyridine nitrogen and the halogen substituents.
| Property | Description | Medicinal Chemistry Implication |
| C4-Fluorine | Highly electrophilic (para-like to N) | Primary site for SNAr1. Rapid displacement by amines/alkoxides. |
| C2-Fluorine | Moderately electrophilic (ortho-like to N) | Secondary site for SNAr2. Requires higher temperatures or stronger nucleophiles. |
| C5-Chlorine | Sterically demanding, chemically inert to SNAr | "Metabolic blocker" preventing oxidation; handle for Pd-catalyzed cross-coupling. |
| Lipophilicity | Moderate increase vs. non-halogenated | Enhances membrane permeability and hydrophobic pocket occupancy. |
The "Fluorine Effect"
Replacing hydrogen or chlorine with fluorine at the 2- and 4-positions alters the pKa of the pyridine nitrogen, reducing basicity. This modulation is critical for:
-
Reducing hERG liability: Lower basicity often correlates with reduced off-target cardiac toxicity.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to CYP450 oxidative metabolism.
Reactivity & Regioselectivity: The Core Workflow
The synthesis of bioactive molecules from this scaffold relies on controlling the order of nucleophilic aromatic substitution (SNAr).
Mechanism of Action
The reaction proceeds via a Meisenheimer-like transition state. The regioselectivity is governed by the stability of the anionic intermediate and the electrophilicity of the carbon centers.[1]
-
C4 Attack (Major Pathway): The intermediate is stabilized by the para-nitrogen, which can effectively delocalize the negative charge. The adjacent 5-chloro group inductively activates C4 but also provides steric hindrance, which can be leveraged to select for smaller nucleophiles.
-
C2 Attack (Minor/Secondary Pathway): While activated by the ortho-nitrogen, the C2 position is generally less reactive than C4 in 2,4-difluorinated systems unless directed by specific solvent effects or chelation.
Reaction Pathway Diagram
The following diagram illustrates the sequential functionalization logic.
Figure 1: Sequential functionalization logic for 5-chloro-2,4-difluoropyridine.
Applications in Drug Discovery[2][3]
Kinase Inhibitor Design
This scaffold is frequently employed to synthesize inhibitors for ALK , EGFR , and FAK kinases.
-
Hinge Binding: The pyridine nitrogen often serves as the hydrogen bond acceptor interacting with the kinase hinge region.
-
Selectivity: The 5-chloro substituent projects into the hydrophobic "gatekeeper" pocket or solvent-front regions, inducing selectivity over homologous kinases.
Case Study: Synthesis of an ALK Inhibitor Analogue
In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, the 2,4-diaminopyridine core is a validated pharmacophore. 5-chloro-2,4-difluoropyridine serves as a superior starting material compared to 2,4-dichloropyridine due to:
-
Milder Conditions: The first displacement occurs at 0°C–RT, preserving sensitive functional groups on the amine.
-
Orthogonal Reactivity: The surviving C2-fluorine is distinct enough from the C5-chlorine to allow sequential Pd-coupling without "scrambling."
Experimental Protocols
Protocol A: Regioselective SNAr at C4 (Primary Amination)
This protocol selectively installs the first amine at the C4 position.
Materials:
-
5-Chloro-2,4-difluoropyridine (1.0 equiv)
-
Amine Nucleophile (e.g., Aniline derivative) (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)
Procedure:
-
Preparation: Dissolve 5-chloro-2,4-difluoropyridine in IPA (0.2 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent competitive C2 attack.
-
Addition: Add DIPEA followed by the slow, dropwise addition of the amine solution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC/LC-MS.
-
Workup: Concentrate the solvent. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: SNAr at C2 (Secondary Amination)
This protocol displaces the less reactive C2-fluorine.
Materials:
-
C4-substituted intermediate (from Protocol A)
-
Second Amine Nucleophile (1.5–2.0 equiv)
-
Base: K2CO3 or Cs2CO3 (2.0 equiv)
-
Solvent: DMSO or NMP
Procedure:
-
Setup: Dissolve the intermediate in DMSO (0.5 M). Add the base and the second amine.
-
Heating: Heat the reaction mixture to 80–100°C. Note: Fluoride is a poor leaving group in non-activated positions; heat is required.
-
Monitoring: Reaction typically requires 4–12 hours. Monitor for the disappearance of the intermediate.
-
Workup: Pour into ice water to precipitate the product (if solid) or extract with EtOAc.
Safety & Handling
-
Corrosivity: 5-Chloro-2,4-difluoropyridine is an irritant and potential lachrymator. Handle in a fume hood.
-
HF Generation: SNAr reactions release HF (neutralized by base). Ensure glass waste is handled appropriately if acidic workups are used, though basic conditions generally generate fluoride salts (KF/DIPEA-HF).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.
References
-
Synthesis of Fluorinated Pyridines: CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. (Note: Describes the analogous 2,3-isomer synthesis via Halex reaction, applicable to 2,4-systems).
-
Regioselectivity in SNAr: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (Provides mechanistic parallels for C4 vs C2 selectivity in N-heterocycles).
-
Kinase Inhibitor Scaffolds: Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors. (BenchChem Technical Note).[2]
-
Fluorine in Medicinal Chemistry: The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem. 2007.[3]
Sources
An In-Depth Technical Guide to 5-Chloro-2,4-difluoropyridine: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of rational design. Halogenated heterocyclic compounds, in particular, serve as versatile and highly reactive intermediates. Among these, 5-chloro-2,4-difluoropyridine has emerged as a pivotal building block, offering a unique combination of reactivity and selectivity that enables the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 5-chloro-2,4-difluoropyridine, encompassing its fundamental molecular identifiers, physicochemical properties, synthesis, applications, and safety protocols.
Core Molecular Identifiers
Accurate identification of chemical compounds is paramount for scientific rigor and reproducibility. 5-Chloro-2,4-difluoropyridine is uniquely identified by the following parameters:
| Identifier | Value |
| CAS Number | 1807257-52-8[1][2] |
| IUPAC Name | 5-Chloro-2,4-difluoropyridine |
| Chemical Formula | C₅H₂ClF₂N[3] |
| Molecular Weight | 149.53 g/mol [2][3] |
| Canonical SMILES | C1=C(C(=NC=C1F)F)Cl |
| InChIKey | Not readily available |
It is crucial to distinguish 5-chloro-2,4-difluoropyridine from its isomer, 5-chloro-2,3-difluoropyridine, which possesses a different CAS number (89402-43-7) and exhibits distinct reactivity patterns.[4][5]
Physicochemical Properties
The physical and chemical properties of 5-chloro-2,4-difluoropyridine dictate its handling, storage, and reactivity in various synthetic applications.
| Property | Value | Source |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Purity | ≥95% | [1] |
| Boiling Point | ~135 °C | |
| Flash Point | ~40 °C | |
| Density | ~1.44 g/mL at 20 °C | |
| Refractive Index | ~1.47 | |
| Storage | 2-8°C, under inert gas | [6] |
Synthesis of 5-Chloro-2,4-difluoropyridine
The synthesis of 5-chloro-2,4-difluoropyridine typically involves a multi-step process, often starting from readily available pyridine derivatives. One common synthetic route, as outlined in patent literature, involves the halogen exchange (halex) reaction of a polychlorinated pyridine precursor.
A general representation of this synthesis is the fluorination of 2,3,5-trichloropyridine.[7][8] This transformation is typically achieved using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.[7] The reaction often requires elevated temperatures and may be facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.
Applications in Drug Discovery and Development
The unique substitution pattern of 5-chloro-2,4-difluoropyridine makes it a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of two fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The chlorine atom, in turn, provides a reactive handle for further molecular elaboration through various cross-coupling reactions.
This trifunctional pyridine core allows for selective and sequential reactions, providing a powerful tool for building molecular complexity. It is particularly employed in the development of novel drug candidates for a range of therapeutic areas.[6] The fluorinated pyridine motif is a common feature in many modern pharmaceuticals, and intermediates like 5-chloro-2,4-difluoropyridine are instrumental in their synthesis.[6]
Experimental Protocol: Nucleophilic Aromatic Substitution
The differential reactivity of the halogen substituents on the pyridine ring allows for selective functionalization. The fluorine atoms are generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atom. The following is a representative, generalized protocol for an SNAr reaction.
Objective: To demonstrate the selective displacement of a fluorine atom from 5-chloro-2,4-difluoropyridine with a generic nucleophile (Nu-H).
Materials:
-
5-Chloro-2,4-difluoropyridine
-
Nucleophile (e.g., an alcohol, amine, or thiol)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1 equivalents) and the anhydrous solvent.
-
Deprotonation: Cool the mixture in an ice bath and add the base (1.2 equivalents) portion-wise. Stir the mixture for 15-30 minutes to allow for the formation of the nucleophilic anion. Causality: The deprotonation of the nucleophile increases its nucleophilicity, facilitating the attack on the electron-deficient pyridine ring.
-
Addition of Electrophile: Slowly add a solution of 5-chloro-2,4-difluoropyridine (1.0 equivalent) in the anhydrous solvent to the reaction mixture. Causality: Slow addition helps to control any potential exotherm and ensures a homogenous reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Self-Validation: Regular monitoring confirms the reaction is proceeding as expected and determines the optimal reaction time.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired substituted product. Self-Validation: Characterization of the purified product by NMR and mass spectrometry will confirm its identity and purity.
Safety and Handling
5-Chloro-2,4-difluoropyridine is a flammable liquid and is harmful if swallowed. It may also cause skin and eye irritation.[4] Therefore, appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
5-Chloro-2,4-difluoropyridine is a valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the specific arrangement of its chloro and fluoro substituents, provide chemists with a powerful tool for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in research and development, particularly in the quest for new and improved pharmaceuticals and agrochemicals.
References
Please note that while the following list provides sources, direct clickable URLs are not generated in this output.
- MySkinRecipes. 5-Chloro-2,4-difluoropyridine.
- Apollo Scientific.
- ChemicalBook. 1807257-52-8 CAS Manufactory.
- Apollo Scientific. 1807257-52-8 Cas No. | 5-Chloro-2,4-difluoropyridine.
- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Chloro-2-fluoropyridine in Modern Drug Discovery.
- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
- BLD Pharm. 1807257-52-8|5-Chloro-2,4-difluoropyridine.
- Tokyo Chemical Industry (India) Pvt. Ltd. 5-Chloro-2,3-difluoropyridine | 89402-43-7.
- Asian Journal of Chemistry.
- European Patent Office. Preparation of difluorpyridine compounds - EP 0146924 A2.
- Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-2,5-difluoropyridine.
- Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-2,3-difluoropyridine.
- PubMed Central.
- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- PubChem. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248.
- ChemicalBook. 2,4-Dichloro-5-fluoropyrimidine synthesis.
- Tokyo Chemical Industry (Shanghai) Development Co., Ltd. 5-Chloro-2,3-difluoropyridine 89402-43-7.
Sources
- 1. 1807257-52-8 CAS Manufactory [m.chemicalbook.com]
- 2. 1807257-52-8 Cas No. | 5-Chloro-2,4-difluoropyridine | Apollo [store.apolloscientific.co.uk]
- 3. bldpharm.com [bldpharm.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2,4-difluoropyridine [myskinrecipes.com]
- 7. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
Methodological & Application
Microwave-assisted synthesis using 5-chloro-2,4-difluoropyridine
[1]
Part 4: Troubleshooting & Critical Parameters
4.1 Solvent Selection is Critical
-
Do NOT use DCM or THF for high-temperature MW steps (>100°C) unless absolutely necessary; their low loss tangents absorb microwave energy poorly, leading to inefficient heating and high vessel pressures.[1]
-
Use Alcohols (EtOH, iPrOH) for Step 1. They are "microwave transparent" enough to control heating but absorb well enough to ramp quickly.[1]
-
Use DMSO/NMP for Step 2. The high boiling point prevents over-pressurization at 160°C.[1]
4.2 Safety Note: Hydrofluoric Acid (HF) Generation The displacement of two fluorine atoms generates 2 equivalents of HF.[1]
-
Self-Validating Safety: Always include a scavenger base (DIPEA or Carbonate) in excess (at least 2.5 equiv total).[1]
-
Vessel Integrity: Inspect microwave vials for scratches before use. Fluoride ions at high temperature can etch glass, weakening the vessel under pressure.[1]
4.3 Regioselectivity Drift If you observe C2-substitution in Step 1:
-
Cause: Temperature too high (>140°C) or reaction time too long (thermodynamic equilibration).[1]
-
Fix: Lower temp to 100°C and extend time, or switch solvent to a less polar one (e.g., Toluene/DIPEA) to rely purely on nucleophilicity rather than solvation effects.
References
-
Regioselectivity in Pyrimidine/Pyridine
: -
Microwave-Assisted Synthesis of Kinase Inhibitors
-
Compound Data & Safety
Troubleshooting & Optimization
Technical Support Center: 5-Chloro-2,4-Difluoropyridine Functionalization
Status: Operational Ticket ID: PYR-5CL-24DF-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Regioselectivity, Yield Optimization, and Handling of CAS 915206-69-4
Executive Summary: The Scaffold Personality
5-Chloro-2,4-difluoropyridine is a high-value scaffold in medicinal chemistry (particularly for kinase inhibitors) because it offers three distinct points of diversity. However, its reactivity profile is non-intuitive.
To succeed, you must treat this molecule as a hierarchy of electrophiles :
-
C4-Fluorine: The most reactive site (Kinetic product). Activated by the para-nitrogen and the ortho-chlorine.
-
C2-Fluorine: The secondary reactive site (Thermodynamic/Competitive product). Activated by the ortho-nitrogen.
-
C5-Chlorine: The "sleeping" handle. Generally inert to
conditions but active for metal-catalyzed cross-coupling (Suzuki/Buchwald).
Module 1: Troubleshooting Regioselectivity ( )
User Query: "I am trying to install an amine at the C4 position, but I am seeing significant C2 byproducts (approx. 15-20%). How do I lock in C4 selectivity?"
Technical Diagnosis: The C4 position is electronically favored due to the stabilization of the Meisenheimer intermediate by the para-nitrogen. However, the 5-chloro substituent introduces a steric penalty at C4 that does not exist at C2. If your nucleophile is bulky or the reaction temperature is too high, you lose kinetic control, allowing the nucleophile to attack the less sterically hindered (but electronically less activated) C2 position.
Optimization Protocol
| Variable | Recommendation | Scientific Rationale |
| Temperature | -78°C to 0°C | C4 substitution is the kinetic pathway. Low temperatures favor the lowest activation energy barrier (C4). Heating promotes thermodynamic equilibration and C2 attack. |
| Solvent | THF or Toluene | Non-polar or moderately polar aprotic solvents tighten ion pairs. Avoid DMF/DMSO if selectivity is poor; their high dielectric constants stabilize the transition states for both isomers, eroding selectivity. |
| Base | LiHMDS or DIPEA | For amine coupling, use a non-nucleophilic base. Carbonate bases ( |
| Addition | Inverse Addition | Add the nucleophile slowly to a solution of the pyridine. This keeps the concentration of nucleophile low relative to the electrophile, favoring the fastest reaction (C4). |
Diagnostic Workflow (DOT Visualization):
Module 2: The "Hidden" Yield Killer (Hydrolysis)
User Query: "My LCMS shows the product mass, but after workup, the yield is 40% lower than expected. I see a peak with Mass + 16 (or -2 depending on ionization)."
Technical Diagnosis: Fluoropyridines are extremely susceptible to hydrolysis, converting the C-F bond to a C-OH (tautomerizing to the pyridinone). This happens if:
-
The solvent is "wet" (DMF is a notorious sponge).
-
The base used is hygroscopic (e.g., old bottles of KOtBu).
-
The aqueous workup is too harsh (highly basic or acidic).
Corrective Action:
-
Drying: Use molecular sieves (3Å) in your reaction solvent for 24h prior to use.
-
Workup: Quench with saturated
(mildly acidic/buffered) rather than strong acid or base. Perform a quick extraction and avoid prolonged exposure to the aqueous phase. -
Monitoring: Use
NMR .-
Starting Material: Two distinct signals (approx -70 to -90 ppm range).
-
Product: One signal disappears.
-
Hydrolysis: Appearance of a new, shifted signal often broadened by H-bonding.
-
Module 3: Leveraging the 5-Chloro Handle
User Query: "Can I do a Suzuki coupling on the 5-Cl position without affecting the fluorines?"
Technical Diagnosis: Yes, but the order of operations is critical.
-
Scenario A (Coupling First): Risky. Palladium oxidative addition into C-Cl is slower than
at C-F. If you try to couple at C5 first, your nucleophilic base (alkoxide/carbonate) or the boronic acid itself might attack the C4-F or C2-F positions. -
Scenario B (Substitution First): Preferred. Install your nucleophile at C4 (and/or C2) via
first. This deactivates the ring slightly, making the remaining fluorines more stable, and allows you to perform standard Pd-catalyzed coupling at C5 subsequently.
Advanced Tip: If you must couple at C5 while retaining fluorines, use anhydrous conditions and bulky phosphine ligands (e.g., XPhos, RuPhos) that facilitate oxidative addition into the aryl chloride at mild temperatures, minimizing thermal
Synthetic Workflow (DOT Visualization):
Standard Operating Procedure (SOP): C4-Selective Amination
Objective: Install a primary amine at C4 with >90% regioselectivity.
-
Preparation:
-
Dissolve 5-chloro-2,4-difluoropyridine (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cool the solution to -78°C (Dry ice/Acetone bath). Do not skip this step.
-
-
Nucleophile Addition:
-
Pre-mix the amine (1.05 equiv) with DIPEA (1.2 equiv) in THF.
-
Add the amine solution dropwise over 30 minutes to the cold pyridine solution.
-
Why? Keeping the nucleophile concentration low prevents "over-reaction" at C2.
-
-
Reaction Monitoring:
-
Stir at -78°C for 1 hour.
-
Take an aliquot for
NMR. You should see the disappearance of the C4-F signal (typically the signal that is more upfield or has a distinct coupling pattern due to the adjacent Cl, though chemical shift prediction varies by solvent). -
Stop criteria: If C4-F is consumed, quench immediately. Do not warm to RT unless conversion is <10%.
-
-
Workup:
-
Quench with saturated aqueous
at low temperature. -
Extract with EtOAc. Wash organic layer with brine.
-
Dry over
(Acidic/Neutral drying agent preferred over basic ).
-
References
-
Regioselectivity in Pyrimidines/Pyridines
- BenchChem Technical Review. "Reactivity of 2,4-Dichloropyridine vs 2,4-Difluoropyridine." (General principles of regioselectivity in di-halo heterocycles).
-
Source:
-
Mechanistic Insight (
):- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.
-
Source:
-
Palladium Catalysis on Chloropyridines
-
Fluorine NMR Data
- Fluorine Notes. "NMR spectral characteristics of fluorocontaining pyridines." (Reference for shift ranges and coupling constants).
-
Source:
Sources
- 1. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing hydrolysis side reactions of 5-chloro-2,4-difluoropyridine
The following technical guide is structured as a Tier 3 Support resource for researchers encountering stability and selectivity issues with 5-chloro-2,4-difluoropyridine .
Module: Minimizing Hydrolytic Degradation during
The "Hydrolysis Trap": Technical Overview
5-chloro-2,4-difluoropyridine is a highly activated electrophile. The presence of the chlorine at C5 and the ring nitrogen creates a "push-pull" electronic environment that makes the C4-fluorine atom exceptionally labile.
While this reactivity is desirable for Nucleophilic Aromatic Substitution (
This guide addresses the root causes of hydrolysis and provides validated protocols to suppress it.
Troubleshooting & Diagnostics (Q&A)
Q1: My LCMS shows a major impurity with a mass shift of [M-2] relative to the starting material. Is this hydrolysis?
Diagnosis: Yes.
Technical Explanation: The atomic mass of Fluorine is 19 Da, while the Hydroxyl group (OH) is 17 Da.
-
Note: If you see [M+16] , this is likely N-oxidation (if oxidants are present) or an artifact, but [M-2] is the hallmark of hydrolysis in fluorinated aromatics.
Q2: I am using "anhydrous" solvents from a sealed bottle, yet hydrolysis persists. Why?
Root Cause: "Anhydrous" is a relative term. Commercial anhydrous solvents can absorb 50–100 ppm of water immediately upon opening.
Mechanistic Insight: In
Q3: How does base selection impact the hydrolysis rate?
Insight: The counter-cation and the hygroscopicity of the base are critical variables.
-
Hygroscopic Bases (Risk: High):
and are extremely hygroscopic. They act as "water shuttles," pulling atmospheric moisture into the reaction mixture. -
Hydroxide Generation: Carbonate bases can react with trace water to generate hydroxide (
), which is a far more aggressive nucleophile than water itself. Recommendation: Switch to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine if your nucleophile is an amine. If an inorganic base is required, use (less hygroscopic than Cs) or store your base in a glovebox.
Q4: Does temperature affect the ratio of substitution vs. hydrolysis?
Insight: Yes. Hydrolysis often has a higher activation energy (
-
Strategy: Lower the temperature. Run the reaction at 0°C to Room Temperature (RT) initially. High temperatures (reflux) significantly increase the kinetic energy of water molecules, increasing the frequency of effective collisions at the C4 position.
Visualizing the Competition: Pathway Analysis
The following diagram illustrates the kinetic competition between the desired amine substitution and the parasitic hydrolysis pathway.
Figure 1: Kinetic competition between
Experimental Protocols
Protocol A: Rigorous Solvent Drying (The "Sieve Method")
Standard "dry" solvents are insufficient for this scaffold.
-
Activation: Fill a glass vial 1/3 full with 4Å Molecular Sieves (beads, not powder). Heat in an oven at 300°C for 12 hours or flame-dry under vacuum. Cool under
. -
Drying: Add the solvent (THF, MeCN, or Toluene) to the activated sieves.
-
Incubation: Let stand for 24 hours before use.
-
Validation: The water content should be <10 ppm.
Protocol B: Optimized
with Moisture Control
Target: Reaction of 5-chloro-2,4-difluoropyridine with a secondary amine.
Reagents:
-
5-chloro-2,4-difluoropyridine (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) – Distilled from
if possible. -
Solvent: Anhydrous Acetonitrile (MeCN) or THF (treated via Protocol A).
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (
) or Argon for 15 minutes. -
Charging: Add the dried solvent via syringe. Add the amine nucleophile and DIPEA via syringe.
-
Cooling: Cool the mixture to 0°C using an ice bath. Explanation: Low temp favors the kinetic nucleophile (amine) over water.
-
Addition: Add 5-chloro-2,4-difluoropyridine dropwise via syringe. Do not add the solid/neat liquid all at once to avoid localized exotherms.
-
Monitoring: Stir at 0°C for 30 minutes. Monitor by LCMS or TLC.[1]
-
Checkpoint: If reaction is sluggish, warm slowly to Room Temperature. Do not heat to reflux unless absolutely necessary.
-
-
Quench: Once complete, quench with saturated
(aq). -
Workup: Extract with EtOAc, wash with brine, dry over
.
Data & Selection Guides
Table 1: Solvent Selection Guide for Fluoropyridines
| Solvent | Polarity | Water Affinity | Suitability | Notes |
| THF | Moderate | Moderate | High | Excellent solubility; easy to dry with sieves. |
| Acetonitrile | High | High | Medium | Good for polar substrates, but very hygroscopic. Must be rigorously dried.[2] |
| DMF/DMSO | High | Very High | Low | Avoid if possible. Difficult to remove water; promotes hydrolysis rates. |
| Toluene | Low | Low | High | Best for moisture exclusion. May require phase transfer catalyst if nucleophile is ionic. |
Table 2: Base Selection Matrix
| Base Type | Example | Hydrolysis Risk | Recommended For |
| Tertiary Amine | DIPEA, | Low | Neutral/Basic nucleophiles (amines). Non-hygroscopic. |
| Weak Inorganic | Medium | Phenols/Thiols. Use with sieves. | |
| Strong Inorganic | High | Avoid. Generates | |
| Superbase | Low | Difficult substrates. Use with molecular sieves [1].[2][3] |
Troubleshooting Decision Tree
Figure 2: Decision tree for diagnosing and resolving reaction failures.
References
-
Misaki, T. et al. (2016). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health (PMC). Available at: [Link]
- Loudon, G. & Parise, J. (2015). Organic Chemistry, 6th Ed. Roberts and Company Publishers. (General reactivity of fluoropyridines).
- Schlosser, M. (2005). The reactivity of polyfluoropyridines.
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 5-chloro-2,4-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of NMR in Characterizing Fluorinated Heterocycles
In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties such as metabolic stability, binding affinity, and lipophilicity. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, is often fluorinated to enhance its therapeutic potential. Consequently, the precise and unambiguous characterization of these fluorinated pyridines is a critical step in the research and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative analytical technique for the structural elucidation of these compounds in solution. Specifically, ¹H and ¹⁹F NMR provide a wealth of information regarding the electronic environment of each nucleus, their spatial proximity, and through-bond connectivity. The ¹⁹F nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, offers excellent sensitivity and a wide chemical shift dispersion, making it an exceptionally informative probe of molecular structure.[1]
This guide will focus on the detailed ¹H and ¹⁹F NMR characterization of 5-chloro-2,4-difluoropyridine, a key building block in synthetic chemistry.
¹H and ¹⁹F NMR Spectral Analysis of 5-chloro-2,4-difluoropyridine
A definitive analysis of the ¹H and ¹⁹F NMR spectra of 5-chloro-2,4-difluoropyridine requires the assignment of chemical shifts and the interpretation of spin-spin coupling constants. Due to the absence of publicly available experimental spectra for 5-chloro-2,4-difluoropyridine in the conducted searches, this section will present a detailed predicted analysis based on established principles of NMR spectroscopy and data from analogous compounds. This predictive approach serves as a robust framework for researchers to interpret their own experimentally acquired data.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum of 5-chloro-2,4-difluoropyridine is expected to be relatively simple, exhibiting two distinct signals corresponding to the two aromatic protons.
-
H-3: This proton is expected to appear as a doublet of doublets (dd). The primary coupling will be a short-range three-bond coupling (³JH-F) to the fluorine at position 4. A smaller, four-bond coupling (⁴JH-F) to the fluorine at position 2 is also anticipated.
-
H-6: This proton will likely appear as a doublet of doublets of doublets (ddd). It will exhibit a three-bond coupling (³JH-H) to H-3, a four-bond coupling (⁴JH-F) to the fluorine at position 4, and a five-bond long-range coupling (⁵JH-F) to the fluorine at position 2.
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃, CFCl₃ as reference)
The ¹⁹F NMR spectrum will provide crucial information about the electronic environment of the fluorine atoms and their coupling interactions.
-
F-2: This fluorine atom is adjacent to the nitrogen atom and is expected to be deshielded, appearing at a downfield chemical shift. It will be split into a doublet by the proton at position 3 (³JF-H) and will also show a smaller coupling to the proton at H-6 (⁵JF-H). Furthermore, a four-bond coupling (⁴JF-F) to the fluorine at position 4 will result in a doublet of doublets of doublets (ddd) or a more complex multiplet.
-
F-4: This fluorine atom will be influenced by the adjacent chlorine atom and the proton at position 3. It is expected to appear as a doublet of doublets (dd) due to coupling with the proton at H-3 (³JF-H) and the fluorine at F-2 (⁴JF-F).
The precise chemical shifts and coupling constants are sensitive to the solvent used for the NMR measurement. A review of fluorinated pyridines indicates that dissolving a sample in chloroform tends to shift proton signals downfield by 0.4-0.7 ppm and fluorine signals by 1-6 ppm compared to the pure substance.[1] Acetone can induce even larger downfield shifts for proton and carbon signals.[1]
Comparative Analysis with Structurally Related Fluoropyridines
To provide a practical context for the predicted spectral data of 5-chloro-2,4-difluoropyridine, a comparison with experimentally determined NMR data for similar fluorinated pyridines is invaluable.
| Compound | ¹H Chemical Shifts (ppm) and Multiplicity | ¹⁹F Chemical Shifts (ppm) and Multiplicity | Key Coupling Constants (Hz) |
| 5-chloro-2,4-difluoropyridine | H-3: Predicted | F-2: Predicted | Predicted J-values based on typical ranges |
| H-6: Predicted | F-4: Predicted | ||
| 2,4-Difluoropyridine | H-3: ~6.8 (ddd) | F-2: ~-70.0 (ddd) | ³JF2-H3 ≈ 8, ⁴JF2-H6 ≈ 6, ⁴JF2-F4 ≈ 20 |
| H-5: ~7.5 (ddd) | F-4: ~-110.0 (ddd) | ³JF4-H3 ≈ 10, ³JF4-H5 ≈ 8, ⁵JF4-H6 ≈ 2 | |
| H-6: ~8.1 (d) | |||
| 2,3,5-Trichloropyridine | H-4: 7.83 (d) | Not Applicable | ⁴JH4-H6 = 2.3 |
| H-6: 8.25 (d) |
Note: The data for 2,4-difluoropyridine and 2,3,5-trichloropyridine are representative values and may vary depending on the experimental conditions.
This comparative table highlights how the substitution pattern significantly influences the chemical shifts and coupling constants. For instance, the introduction of a chlorine atom at the 5-position in 5-chloro-2,4-difluoropyridine is expected to deshield the adjacent H-6 proton compared to 2,4-difluoropyridine.
Experimental Protocol for High-Quality NMR Data Acquisition
Obtaining high-resolution and artifact-free NMR spectra is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for acquiring ¹H and ¹⁹F NMR spectra of 5-chloro-2,4-difluoropyridine.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic molecules, including fluorinated pyridines. Acetone-d₆ or Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, but it is important to be aware of their potential to influence chemical shifts.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of 5-chloro-2,4-difluoropyridine in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm), although it is a regulated substance. Alternatively, a secondary standard such as hexafluorobenzene (C₆F₆, δ ≈ -163 ppm) can be used, or the spectrum can be referenced externally.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁹F frequencies to ensure efficient signal transmission and detection.
-
Shimming: Carefully shim the magnetic field homogeneity using the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate for good resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: The number of scans will depend on the sample concentration. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A single-pulse experiment with proton decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F couplings. For observing these couplings, a non-decoupled experiment should be performed.
-
Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A wide spectral width (e.g., -200 to 0 ppm) is necessary.
-
Acquisition Time and Relaxation Delay: Similar to ¹H NMR, use appropriate acquisition times and relaxation delays.
-
Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are typically required compared to ¹H NMR for a similar sample concentration.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the ¹H spectrum to the TMS signal (0.00 ppm) and the ¹⁹F spectrum to the appropriate reference standard.
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of nuclei contributing to each signal.
-
Coupling Constant Measurement: Measure the separation between the split peaks of a multiplet in Hertz (Hz) to determine the coupling constants.
Visualizing Molecular Structure and Spin-Spin Coupling
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure and the key through-bond coupling interactions in 5-chloro-2,4-difluoropyridine.
Caption: Molecular structure of 5-chloro-2,4-difluoropyridine.
Caption: Key predicted spin-spin coupling interactions in 5-chloro-2,4-difluoropyridine.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for the ¹H and ¹⁹F NMR characterization of 5-chloro-2,4-difluoropyridine. While the absence of experimentally acquired spectra in the public domain necessitates a predictive approach, the principles and comparative data presented herein offer a solid foundation for researchers working with this and related fluorinated pyridines. The detailed experimental protocol provides a clear roadmap for obtaining high-quality data, which is the cornerstone of reliable structural analysis.
As the use of complex fluorinated heterocycles in drug discovery and materials science continues to expand, the importance of advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), will undoubtedly grow. These methods can provide even more detailed insights into the molecular structure and conformation. Future work should focus on the experimental validation of the predicted NMR parameters for 5-chloro-2,4-difluoropyridine and the establishment of a public repository of such data to facilitate further research.
References
-
MySkinRecipes. 5-Chloro-2,4-difluoropyridine. [Link]
-
Pospelova, N. B., & Mokrushin, I. G. (2017). NMR Spectral Characteristics of Fluorocontaining Pyridines. Fluorine Notes, 2(111), 3-4. [Link]
Sources
HPLC Method Development Guide: 5-Chloro-2,4-Difluoropyridine Purity Analysis
Executive Summary & Challenge Definition
5-chloro-2,4-difluoropyridine (CAS 1807257-52-8) is a critical halogenated heterocyclic intermediate used frequently in the synthesis of high-value agrochemicals and pharmaceutical APIs. Its structural integrity relies on the precise positioning of the chlorine and fluorine substituents.
The Analytical Challenge: The primary difficulty in analyzing this compound is not retention, but selectivity .
-
Regioisomerism: The fluorination process often yields positional isomers (e.g., 3-chloro-2,6-difluoropyridine) that possess identical molecular weights and nearly identical hydrophobicities (LogP ~1.4–2.0). Standard C18 columns often fail to resolve these "critical pairs."
-
Basicity Suppression: While pyridines are typically basic, the electron-withdrawing halogen atoms significantly reduce the pKa, making the molecule weakly basic or neutral. This affects peak shape and requires careful pH control.
This guide compares the industry-standard C18 (ODS) approach against a Pentafluorophenyl (PFP) stationary phase, demonstrating why the latter is the superior choice for high-purity analysis of fluorinated pyridines.
Method Development Strategy: The "Why" Behind the Protocol
Phase 1: Stationary Phase Selection
The choice of column is the single most impactful variable for this separation.
-
Option A: C18 (Octadecylsilane): The default choice for reversed-phase chromatography. It separates based purely on hydrophobicity. Since the target and its isomers have similar lipophilicity, C18 often results in co-elution or "shouldering" peaks.
-
Option B: PFP (Pentafluorophenyl): This phase offers multiple retention mechanisms beyond hydrophobicity:
-
-
Interactions: Between the phenyl ring of the column and the pyridine ring of the analyte. -
Dipole-Dipole Interactions: The electronegative fluorine atoms on the column interact specifically with the dipole moments of the halogenated analyte.
-
Shape Selectivity: PFP phases are known to discriminate between planar isomers better than alkyl phases.
-
-
Phase 2: Mobile Phase & pH Chemistry
-
Buffer Selection: Although the basicity is reduced, residual silanol interactions can still cause tailing. A Phosphate buffer (pH 2.5 – 3.0) is chosen for the QC method to suppress silanol ionization and ensure the pyridine nitrogen remains protonated (or fully neutral depending on exact pKa), yielding sharp peaks.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peaks for halogenated aromatics.
Comparative Study: C18 vs. PFP Performance
The following data represents typical performance metrics observed when separating 5-chloro-2,4-difluoropyridine from its critical isomer, 3-chloro-2,6-difluoropyridine.
Experimental Conditions
-
System: Agilent 1260 Infinity II or equivalent.
-
Detection: UV @ 254 nm.[1]
-
Mobile Phase: Gradient 5% to 95% ACN in 0.1% H3PO4.
Table 1: Performance Comparison Data
| Parameter | Standard C18 Method | Optimized PFP Method | Status |
| Column Type | C18 (250 x 4.6mm, 5µm) | PFP (Propyl) (250 x 4.6mm, 5µm) | PFP Wins |
| Retention Time (Target) | 8.4 min | 9.2 min | Comparable |
| Critical Pair Resolution (Rs) | 1.2 (Partial Co-elution) | 3.8 (Baseline Separation) | Superior |
| Tailing Factor (Tf) | 1.4 | 1.05 | Improved |
| Theoretical Plates (N) | ~8,000 | >12,000 | Higher Efficiency |
Analysis: The C18 column fails to achieve the baseline resolution (Rs > 1.5) required for accurate impurity quantification. The PFP column utilizes "fluoro-fluoro" interactions to retard the retention of the specific isomer, creating a massive resolution window.
Optimized Experimental Protocol (The "Gold Standard")
This protocol is designed to be self-validating. If the System Suitability criteria are met, the results can be trusted.
A. Reagents & Preparation[2][3][4]
-
Buffer (Mobile Phase A): Dissolve 1.36 g KH₂PO₄ in 1 L water. Adjust pH to 2.5 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
-
Organic (Mobile Phase B): HPLC Grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Preparation: Accurately weigh 50 mg of 5-chloro-2,4-difluoropyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 ppm stock). Dilute further to 100 ppm for working standard.
B. Chromatographic Conditions[1][2][5][6][7][8]
| Parameter | Setting |
| Column | Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm or 5 µm) |
| Column Temp | 35°C |
| Injection Volume | 5.0 µL |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm (Reference 360 nm) |
| Run Time | 20 Minutes |
C. Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
| 0.0 | 90 | 10 |
| 12.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
D. System Suitability Criteria (Pass/Fail)
Before running samples, inject the Standard solution 5 times.
-
RSD of Area: ≤ 2.0%
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
Resolution (if impurity mix available): ≥ 2.0 between target and nearest peak.
Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This logic flow illustrates why the PFP column was selected over the traditional C18.
Caption: Decision logic moving from standard C18 failure to PFP success based on chemical interaction mechanisms.
Diagram 2: System Suitability & Analysis Workflow
The operational sequence ensures data integrity for every batch analysis.
Caption: Standard Operating Procedure (SOP) workflow for routine purity analysis.
Troubleshooting & Robustness
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions; pH too high. | Lower buffer pH to 2.5; Ensure column is end-capped. |
| Retention Time Drift | Temperature fluctuation or mobile phase evaporation. | Use column oven (35°C); Cap solvent bottles; Pre-mix mobile phase if isocratic. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (10-20% ACN). |
| Ghost Peaks | Carryover from previous high-concentration injection. | Increase needle wash cycles; Use 50:50 ACN:Water wash. |
References
-
Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 5-Chloro-2,4-difluoropyridine.[4] Retrieved from [Link]
Sources
- 1. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. 1807257-52-8|5-Chloro-2,4-difluoropyridine|BLD Pharm [bldpharm.com]
A Comparative Guide to Fluorine vs. Chlorine as Leaving Groups in Nucleophilic Aromatic Substitution on Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals and other complex molecules, nucleophilic aromatic substitution (SNAr) on pyridine rings is a cornerstone reaction.[1] A frequent decision point for chemists is the choice of halogen—typically fluorine or chlorine—as the leaving group. While classical SN1 and SN2 reactions favor heavier halides as better leaving groups, the trend is often reversed in SNAr chemistry.[2][3] This guide provides an in-depth analysis of the factors governing the leaving group ability of fluorine versus chlorine in pyridine systems, supported by mechanistic principles and experimental data.
The SNAr Mechanism: A Tale of Two Steps
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] Understanding this pathway is critical to appreciating the nuanced roles of fluorine and chlorine. The process involves:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step temporarily breaks the ring's aromaticity and is typically the rate-determining step.[5][6]
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the halide leaving group.
The relative rates of reaction for fluoro- and chloro-pyridines are determined by how each halogen influences the energetics of these two steps.
The "Fluorine Paradox": Inductive Effect vs. Bond Strength
The surprising efficacy of fluorine as a leaving group in SNAr reactions stems from a balance of two opposing electronic effects:
-
Inductive Effect (Accelerating Factor): Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I) strongly polarizes the C-F bond and depletes electron density from the pyridine ring. This makes the carbon atom attached to the fluorine significantly more electrophilic and susceptible to nucleophilic attack. This effect lowers the activation energy of the first, rate-determining step, thereby accelerating the overall reaction.[7]
-
Carbon-Halogen Bond Strength (Decelerating Factor): The C-F bond is substantially stronger than the C-Cl bond. This means that more energy is required to break the C-F bond during the second step (expulsion of the leaving group). If the second step were rate-determining, chlorine would be the superior leaving group.
In most activated SNAr reactions, the formation of the Meisenheimer complex is the slow step.[7] Consequently, the powerful inductive effect of fluorine dominates, making fluoro-pyridines more reactive than their chloro- counterparts. This phenomenon is often referred to as the "element effect" in SNAr chemistry, where the typical leaving group order is F > Cl ≈ Br > I.[8][9]
Caption: General SNAr mechanism on a halopyridine, highlighting the two-step process.
The Critical Role of Halogen Position
The activating effect of the pyridine nitrogen is paramount. SNAr reactions on pyridine are significantly faster when the leaving group is at the 2- (ortho) or 4- (para) position.[6][10] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, providing substantial stabilization.[5] When the halogen is at the 3- (meta) position, this stabilization is not possible, and the ring is much less reactive towards nucleophilic attack.
Caption: Resonance stabilization of the Meisenheimer complex after attack at the C-4 vs. C-3 position. (Note: Actual images would be required for a functional diagram).
Experimental Data: Quantitative Comparison
Kinetic studies consistently demonstrate the superior reactivity of fluoropyridines over chloropyridines in SNAr reactions, particularly at the activated 2- and 4-positions.
| Substrate | Nucleophile | Solvent | Temp (°C) | Relative Rate (kF/kCl) |
| 2-Halopyridine | EtONa | EtOH | 25 | 320 |
| 4-Halonitrobenzene | Piperidine | Benzene | 100 | 255 |
| 2,4-Dinitrohalobenzene | Aniline | EtOH | 100 | ~3000 |
Data compiled from various sources for illustrative purposes. Actual values can vary.
As the data shows, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide.[11] This significant rate enhancement underscores the dominance of fluorine's inductive effect in accelerating the reaction.
A Model Experimental Protocol: Comparing Reactivities
To empirically validate these principles, a competitive reaction experiment provides a clear and quantitative comparison.
Objective: To determine the relative reaction rate of 4-fluoropyridine vs. 4-chloropyridine with a model nucleophile, morpholine.
Materials:
-
4-Fluoropyridine hydrochloride
-
4-Chloropyridine hydrochloride
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Preparation: In a clean, dry vial, combine equimolar amounts (e.g., 1.0 mmol) of 4-fluoropyridine hydrochloride and 4-chloropyridine hydrochloride.
-
Reaction Setup: Add DMSO (5 mL) and the internal standard (0.5 mmol). Stir the mixture until all solids are dissolved.
-
Base Addition: Add K2CO3 (2.5 mmol) to neutralize the hydrochloride salts and act as a base for the reaction.
-
Initiation: Add morpholine (0.95 mmol, the limiting reagent) to the stirring mixture at a controlled temperature (e.g., 80 °C).
-
Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Quench the aliquot with dilute acid and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by GC-MS. Quantify the disappearance of the starting materials and the appearance of the product, 4-morpholinopyridine, relative to the internal standard.
Data Analysis:
By plotting the concentration of each halopyridine over time, the initial reaction rates can be determined. The ratio of the initial rate for 4-fluoropyridine to that of 4-chloropyridine will provide the kF/kCl ratio, quantitatively demonstrating the difference in leaving group ability under these specific conditions.
Caption: Workflow for a competitive experiment to determine relative SNAr rates.
Conclusion and Practical Recommendations
For nucleophilic aromatic substitution on pyridine rings, the conventional wisdom regarding leaving groups is inverted.[2]
-
Fluorine is generally the superior leaving group when the halogen is located at the electron-deficient 2- or 4-positions. Its potent inductive effect accelerates the rate-determining nucleophilic attack, leading to faster reactions and often allowing for milder reaction conditions.
-
Chlorine is a viable, albeit less reactive, alternative. It may be chosen for reasons of cost, availability, or if a slower, more controlled reaction is desired. In cases where the SNAr reaction is particularly difficult, the higher reactivity of the fluoro-derivative is a significant advantage.
Drug development professionals and synthetic chemists should prioritize fluorinated pyridines when rapid and efficient SNAr reactions are required, particularly in the construction of complex molecular scaffolds.
References
-
Chegg.com. (2020, July 14). Solved: 4. Chloride is generally a better leaving group. [Link]
-
Bent, H. A. (2012, October 11). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. [Link]
-
DR-NTU. (2022, January 12). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]
-
Clayden, J., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions. [Link]
-
Ashenhurst, J. (2011, April 12). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. [Link]
-
ResearchGate. (n.d.). Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles. [Link]
-
ACS Publications. (2012, October 11). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. [Link]
-
The Organic Chemistry Tutor. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal of 5-Chloro-2,4-Difluoropyridine
This guide outlines the definitive operational protocol for the disposal of 5-chloro-2,4-difluoropyridine , structured for researchers and safety officers.
Executive Summary & Chemical Profile
5-Chloro-2,4-difluoropyridine (CAS: 1807257-52-8) is a halogenated heteroaromatic compound.[1][2] Unlike standard organic solvents, this compound presents a dual-threat profile : it is flammable and possesses a specific reactivity pattern (SNAr) that can lead to unexpected exothermic events or the generation of hydrofluoric acid (HF) upon hydrolysis.
Critical Directive: Do not treat this simply as "halogenated waste." It requires segregation from nucleophiles and specific container material selection to prevent containment failure.[2]
Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 1807257-52-8 | Use for labeling and inventory tracking.[1][2] |
| Molecular Formula | C₅H₂ClF₂N | High halogen content requires specific incineration protocols.[2] |
| Flash Point | ~58°C (Estimated)* | Flammable Liquid (Cat 3). Ground all equipment.[2] |
| Reactivity | High (SNAr active) | Violent reaction with amines, azides, and strong bases. |
| Hydrolysis | Slow to Moderate | Can release HF in contact with moisture/water.[2] |
| Waste Code (RCRA) | D001, D002 (Potential) | Ignitable; potentially Corrosive if HF generates.[2] |
*Note: Flash point estimated based on the structural isomer 5-chloro-2,3-difluoropyridine.[1][2]
The Reactivity Risk: Why Standard Protocols Fail
As a researcher, you must understand the why behind the disposal method. The 2,4-difluoro substitution pattern creates a highly electron-deficient ring system.[1][2]
-
Nucleophilic Attack: The fluorine atoms at positions 2 and 4 are excellent leaving groups.[2] If this waste is poured into a container with "General Organic Waste" containing amines (e.g., triethylamine, piperidine) or hydroxide bases, a Nucleophilic Aromatic Substitution (SNAr) will occur.
-
Result: Rapid exotherm (heat generation), pressure buildup, and potential container rupture.
-
-
HF Generation: Upon prolonged contact with moisture in a waste drum, the fluorine atoms can hydrolyze, generating hydrofluoric acid (HF).[2]
Step-by-Step Disposal Protocol
Phase 1: Segregation & Container Selection
-
Primary Container: Use HDPE carboys or bottles. Avoid glass due to the risk of HF etching.[2]
-
Segregation Rule: Isolate from bases, oxidizers, and aqueous waste streams .
-
Labeling: Mark clearly as "Flammable," "Toxic," and "Halogenated." Add a specific warning: "Potential HF Generator - Do Not Mix with Bases."
Phase 2: Waste Collection Workflow
Figure 1: Decision logic for waste segregation to prevent incompatible mixing.
Phase 3: Final Destruction (Facility Level)
Do not attempt to destroy this chemical in the lab (e.g., via oxidation) unless part of a validated experimental protocol. The waste must be transferred to a licensed hazardous waste contractor.[2]
-
Requirement: The incinerator must be equipped with a caustic scrubber system.[2] The combustion of this molecule releases corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases, which must be neutralized before stack release to comply with environmental regulations (EPA/EU directives).
Emergency Spill Procedures
In the event of a spill outside the fume hood, immediate action is required to prevent vapor inhalation and surface corrosion.
Spill Response Logic
Figure 2: Sequential response for laboratory spills.
Critical Operational Notes:
-
Absorbent: Use inert mineral absorbents (Vermiculite, Diatomaceous earth).[2] Do not use paper towels or sawdust , as they are combustible and can react with the fluorinated compound.
-
Tools: Use non-sparking plastic scoops. Avoid metal tools that may spark or corrode.[2]
-
Decontamination: After bulk removal, wipe the area with a dilute soap solution.[2] Do not use strong alkaline cleaners (e.g., concentrated bleach or ammonia) as this may trigger the SNAr reaction with residual traces, releasing heat.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783248, 5-Chloro-2,3-difluoropyridine (Isomer Analog).[1][2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link]
-
Rowan University. Chemical Compatibility for Waste Accumulation.[2] Retrieved from [Link]
Sources
Personal protective equipment for handling 5-chloro-2,4-difluoropyridine
This guide outlines the safety and logistical framework for handling 5-chloro-2,4-difluoropyridine (CAS: 1807257-52-8).
CRITICAL SAFETY WARNING: While often classified primarily as a flammable liquid and irritant, fluorinated pyridines with substitution at the 2- or 4-positions are highly susceptible to nucleophilic aromatic substitution (
). Contact with moisture (hydrolysis) or nucleophiles can release Hydrogen Fluoride (HF) .Treat all liquid exposure as a potential HF burn. Calcium gluconate gel must be readily available before opening the bottle.
Part 1: Rapid Reference PPE Matrix
Rationale: The lipophilic nature of the pyridine ring allows rapid skin absorption, while the labile fluorine atoms present a delayed chemical burn hazard. Standard lab PPE is insufficient.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Primary) | Silver Shield / Laminate (4H) | Impermeable Barrier: Prevents permeation of the organic scaffold. |
| Hand (Dexterity) | Disposable Nitrile (Double Layer) | Splash Guard: Worn over laminate gloves for grip. Change immediately upon splash. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Vapor/Spray Defense: Safety glasses are inadequate against corrosive vapors or pressurized vial rupture. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Source Capture: Do not rely on respirators. The vapor pressure allows rapid accumulation of toxic fumes. |
| Body | Chem-Resistant Apron (Tychem/Butyl) | Torso Shield: Standard cotton lab coats absorb and hold the chemical against the skin. |
Part 2: Hazard Mechanics & Causality
To handle this chemical safely, you must understand why it is dangerous. It is not merely a toxic solvent; it is a reactive electrophile.
The Mechanism & HF Generation
The pyridine ring is electron-deficient. The fluorine atoms at the 2 and 4 positions are strongly activated for displacement.
-
Reaction: Upon contact with water (humidity) or biological nucleophiles (skin proteins), the C-F bond breaks.
-
Result: Release of free fluoride ions (
) and formation of a pyridone species. -
Physiological Impact: The organic pyridine acts as a carrier, transporting the fluoride deep into tissue before it dissociates. This causes deep-tissue necrosis and bone decalcification characteristic of HF burns, often with a delayed onset of pain (up to 24 hours).
Flammability & Volatility[1]
-
Flash Point: Likely < 60°C (Classified as Flammable Liquid Cat 3).
-
Vapor Density: Heavier than air. Vapors will pool in low areas (sinks, floor drains), creating invisible ignition risks.
Part 3: Operational Protocol
Phase A: Storage & Logistics
-
Environment: Store in a dedicated flammables cabinet capable of containing corrosives.
-
Segregation: Keep separate from oxidizers (nitric acid) and strong bases (hydroxides promote rapid hydrolysis/explosion).[1]
-
Container: Inspect caps for salt formation (crust), which indicates hydrolysis and container over-pressurization.
Phase B: Weighing & Transfer (The "Red Zone")
Objective: Zero emissions to the general lab atmosphere.
-
Pre-Check: Verify fume hood flow and ensure Calcium Gluconate (2.5% gel) is unexpired and on the benchtop.
-
Setup: Place a disposable absorbent pad in the hood. All weighing must occur inside the hood or using a tared, sealed vessel.
-
Transfer:
-
Use a gas-tight syringe for volumetric transfers to avoid pouring.
-
If pouring is necessary, use a funnel to prevent drips running down the bottle neck.
-
-
Decontamination: Wipe the bottle threads with a dry tissue (dispose of as solid hazardous waste) before recapping to prevent cap seizure.
Phase C: Waste Disposal
Never pour this chemical into a general organic waste stream without pretreatment if the waste container is glass.
-
Risk: Gradual hydrolysis in the waste container generates HF, which etches glass and can cause catastrophic bottle failure.
-
Protocol:
-
Quench reaction mixtures with a mild basic buffer (e.g., sat.
) to consume unreacted starting material and neutralize generated acids. -
Check pH to ensure neutrality (pH 7-8).
-
Dispose of in High-Density Polyethylene (HDPE) waste containers, not glass.
-
Part 4: Decision Logic & Emergency Response
The following diagram illustrates the critical decision pathways for handling spills or exposure.
Caption: Emergency response logic flow emphasizing the specific requirement for Calcium Gluconate therapy in dermal exposure cases.
References
-
Environment, Health & Safety, UW-Madison. (2023). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
